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Compound of Interest

Compound Name: 6-Fluoro-2-methyl-4-chromanone

Cat. No.: B1301872 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical properties,

synthesis, and potential biological significance of 6-Fluoro-2-methyl-4-chromanone. The

information is curated for researchers and professionals in the fields of medicinal chemistry,

pharmacology, and drug development.

Core Chemical Properties
6-Fluoro-2-methyl-4-chromanone is a fluorinated heterocyclic compound belonging to the

chromanone class. The presence of a fluorine atom at the 6-position and a methyl group at the

2-position of the chromanone scaffold can significantly influence its physicochemical and

biological properties.
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Property Value Reference

Molecular Formula C₁₀H₉FO₂ [1]

Molecular Weight 180.18 g/mol [1]

CAS Number 88754-96-5

Appearance
White to light yellow to light

orange powder/crystal
[2]

Purity >97.0% (GC) [2]

Melting Point 69.0 - 72.0 °C

IUPAC Name
6-fluoro-2-methyl-2,3-dihydro-

4H-chromen-4-one

Canonical SMILES
CC1CC(=O)C2=C(O1)C=C(C=

C2)F

InChI Key
RPAIBTVEPAACRP-

UHFFFAOYSA-N

Synthesis of 6-Fluoro-2-methyl-4-chromanone
The synthesis of 2-substituted chroman-4-ones can be achieved through a base-mediated

aldol condensation of the corresponding 2'-hydroxyacetophenone with an appropriate

aldehyde. A general and efficient method utilizes microwave irradiation to facilitate the reaction.

[3]

Experimental Protocol: Microwave-Assisted Synthesis
This protocol is adapted from a general procedure for the synthesis of chroman-4-one

derivatives.[3]

Materials:

5'-Fluoro-2'-hydroxyacetophenone

Acetaldehyde (or a suitable precursor)
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Diisopropylamine (DIPA)

Ethanol (EtOH)

Dichloromethane (CH₂Cl₂)

1 M Hydrochloric acid (HCl)

10% Sodium hydroxide (NaOH) solution

Brine

Magnesium sulfate (MgSO₄)

Procedure:

In a microwave-safe vessel, dissolve 5'-fluoro-2'-hydroxyacetophenone in ethanol (0.4 M

solution).

Add acetaldehyde (1.1 equivalents) and diisopropylamine (DIPA) (1.1 equivalents) to the

solution.

Seal the vessel and heat the reaction mixture using microwave irradiation at 160-170 °C for

1 hour.

After cooling, dilute the reaction mixture with dichloromethane.

Wash the organic layer sequentially with 10% aqueous NaOH, 1 M aqueous HCl, water, and

finally brine.

Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under

reduced pressure.

Purify the crude product by flash column chromatography to yield 6-Fluoro-2-methyl-4-
chromanone.
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Microwave-Assisted Synthesis Workflow

Reactants

5'-Fluoro-2'-hydroxyacetophenone
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Aqueous Workup
(DCM, NaOH, HCl, H₂O, Brine)

Purification
(Flash Chromatography)
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Microwave-Assisted Synthesis Workflow

Spectroscopic Data Analysis
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While specific experimental spectra for 6-Fluoro-2-methyl-4-chromanone are not readily

available in the public domain, an analysis of the expected spectral data can be inferred from

the known data of closely related analogs such as 6-Methyl-4-chromanone and 6-Fluoro-4-

chromanone.[4][5][6]

Predicted ¹H NMR Spectral Data
The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the

methine and methylene protons of the dihydropyranone ring, and the methyl protons.

Proton Assignment
Predicted Chemical Shift
(δ, ppm)

Multiplicity

Aromatic H (H-5, H-7, H-8) 7.0 - 7.9 m

Methine H (H-2) 4.4 - 4.6 m

Methylene H (H-3) 2.7 - 2.9 m

Methyl H (-CH₃) 1.2 - 1.5 d

Predicted ¹³C NMR Spectral Data
The carbon NMR spectrum will be characterized by signals corresponding to the carbonyl

carbon, aromatic carbons (with C-F coupling), and the aliphatic carbons of the heterocyclic ring

and the methyl group.

Carbon Assignment Predicted Chemical Shift (δ, ppm)

Carbonyl C (C-4) 190 - 193

Aromatic C-F (C-6) 155 - 160 (d, ¹JCF)

Aromatic C (C-5, C-7, C-8, C-4a, C-8a) 115 - 162

Methine C (C-2) 78 - 80

Methylene C (C-3) 42 - 44

Methyl C (-CH₃) 20 - 23
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Predicted IR Spectral Data
The infrared spectrum will exhibit characteristic absorption bands for the carbonyl group,

aromatic C-H and C=C bonds, and the C-F bond.

Functional Group Predicted Wavenumber (cm⁻¹)

C=O (carbonyl) stretch 1680 - 1700

Aromatic C-H stretch 3000 - 3100

Aliphatic C-H stretch 2850 - 3000

Aromatic C=C stretch 1500 - 1600

C-O (ether) stretch 1200 - 1300

C-F stretch 1100 - 1250

Predicted Mass Spectrometry Fragmentation
In mass spectrometry, 6-Fluoro-2-methyl-4-chromanone is expected to show a molecular ion

peak [M]⁺ at m/z 180. The fragmentation pattern would likely involve the loss of the methyl

group, cleavage of the dihydropyranone ring, and potentially a retro-Diels-Alder reaction.

Fragment Ion Predicted m/z

[M]⁺ 180

[M - CH₃]⁺ 165

[M - C₂H₄O]⁺ (from retro-Diels-Alder) 136

Ion from cleavage of the heterocyclic ring Various

Potential Biological Activity and Signaling Pathways
The chromanone scaffold is recognized as a "privileged structure" in medicinal chemistry, with

derivatives exhibiting a wide range of pharmacological activities, including anticancer, anti-

inflammatory, antimicrobial, and antiviral properties.[7]
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SIRT2 Inhibition
Substituted chroman-4-ones have been identified as selective inhibitors of Sirtuin 2 (SIRT2), an

enzyme implicated in aging-related diseases such as neurodegenerative disorders.[3] The

fluorine substitution at the 6-position may enhance the inhibitory potency and selectivity of 6-
Fluoro-2-methyl-4-chromanone towards SIRT2.

Hypothesized SIRT2 Inhibition Pathway

6-Fluoro-2-methyl-4-chromanone
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Cell cycle progression)
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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